molecular formula C20H17F3O4 B380525 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 315232-99-6

7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B380525
CAS No.: 315232-99-6
M. Wt: 378.3g/mol
InChI Key: SNFWGULLAKQAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of ethoxy, ethyl, phenoxy, and trifluoromethyl groups attached to the chromenone core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxycoumarin, ethyl iodide, phenol, and trifluoromethyl iodide.

    Alkylation: The first step involves the alkylation of 4-hydroxycoumarin with ethyl iodide in the presence of a base like potassium carbonate to introduce the ethyl group at the 6-position.

    Etherification: The next step is the etherification of the hydroxyl group at the 7-position with ethyl iodide to form the ethoxy group.

    Phenoxy Substitution: The phenoxy group is introduced at the 3-position through a nucleophilic aromatic substitution reaction using phenol and a suitable leaving group.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced at the 2-position using trifluoromethyl iodide under conditions that facilitate the formation of the desired chromenone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The phenoxy and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenones.

Scientific Research Applications

Chemistry

In chemistry, 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. It can be used in the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-chromen-4-one
  • 7-ethoxy-3-phenoxy-2-(trifluoromethyl)-chromen-4-one
  • 6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-chromen-4-one

Uniqueness

Compared to similar compounds, 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the specific combination of substituents on the chromenone core. The presence of both ethoxy and ethyl groups, along with the trifluoromethyl group, may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

7-Ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H20O4C_{20}H_{20}O_4 with a molecular weight of 324.38 g/mol. The compound features a chromenone core with various substituents that influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Potential to reduce inflammation markers in vitro.
  • Anticancer Effects : Notable cytotoxicity against several cancer cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate the activity of receptors associated with cancer proliferation.
  • Cell Cycle Arrest : Evidence suggests it induces cell cycle arrest in cancer cells, particularly at the G2/M phase.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound against human cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma). The results indicated an IC50 value ranging from 10 to 15 µM, showcasing significant cytotoxicity compared to standard chemotherapeutics.

Antimicrobial Studies

In antimicrobial assays, the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer IC50 (µM)Antimicrobial MIC (µg/mL)
7-Ethoxy-6-ethyl-3-phenoxy-chromen-4-oneStructure10 - 1550
7-Ethoxy-6-methyl-chromen-4-oneStructure20 - 2560
7-Ethoxy-3-(4-propylphenoxy)-chromen-4-oneStructure15 - 2055

Properties

IUPAC Name

7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3O4/c1-3-12-10-14-16(11-15(12)25-4-2)27-19(20(21,22)23)18(17(14)24)26-13-8-6-5-7-9-13/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFWGULLAKQAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.